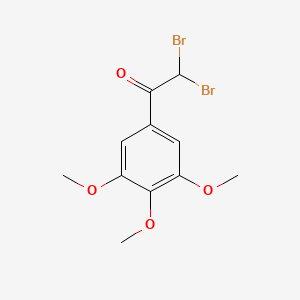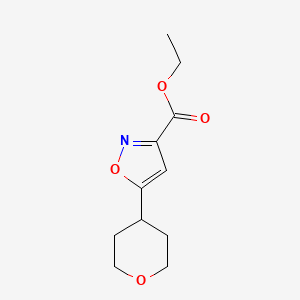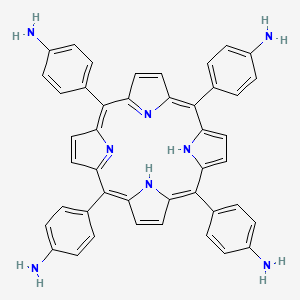
Tetra(4-aminophenyl)porphyrin, TPAPP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra(4-aminophenyl)porphyrin is a porphyrin derivative known for its unique structural and electronic properties Porphyrins are a group of organic compounds, characterized by a large, conjugated ring system, which play a crucial role in various biological processes, such as oxygen transport and photosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetra(4-aminophenyl)porphyrin typically involves the condensation of pyrrole with 4-aminobenzaldehyde under acidic conditions. This reaction forms the porphyrin macrocycle, which can be further purified through recrystallization or chromatography. The reaction conditions often include the use of solvents like propionic acid or acetic acid, and the process may be catalyzed by acids such as trifluoroacetic acid.
Industrial Production Methods
While specific industrial production methods for tetra(4-aminophenyl)porphyrin are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Tetra(4-aminophenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin quinones, while substitution reactions can yield a wide range of functionalized porphyrins with different properties.
Scientific Research Applications
Tetra(4-aminophenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex porphyrin derivatives and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Its ability to bind to metals makes it useful in the development of diagnostic agents and therapeutic drugs.
Mechanism of Action
The mechanism by which tetra(4-aminophenyl)porphyrin exerts its effects is largely dependent on its ability to interact with various molecular targets. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells.
Comparison with Similar Compounds
Tetra(4-aminophenyl)porphyrin can be compared to other porphyrin derivatives, such as:
Tetra(4-methoxyphenyl)porphyrin: This compound has methoxy groups instead of amino groups, which can alter its electronic properties and reactivity.
Tetra(4-carboxyphenyl)porphyrin: The presence of carboxyl groups can enhance the compound’s solubility in water and its ability to form metal complexes.
Tetra(4-pyridyl)porphyrin: The pyridyl groups can participate in coordination chemistry, making this compound useful in the development of metal-organic frameworks
Tetra(4-aminophenyl)porphyrin is unique due to its amino groups, which provide sites for further functionalization and enable a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C44H34N8 |
|---|---|
Molecular Weight |
674.8 g/mol |
IUPAC Name |
4-[10,15,20-tris(4-aminophenyl)-21,24-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C44H34N8/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H,45-48H2 |
InChI Key |
WLCKPHYUFDYULK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid](/img/structure/B13709751.png)
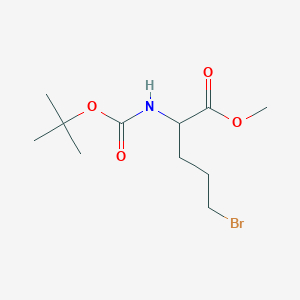
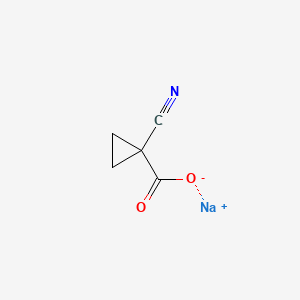
![2-Methylthieno[3,2-B]pyridine-5,7-diol](/img/structure/B13709768.png)
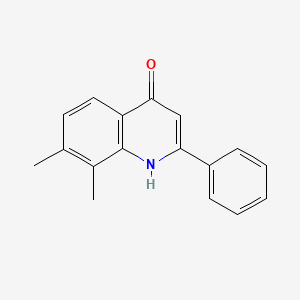
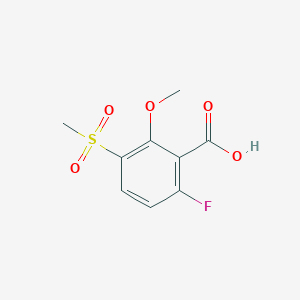
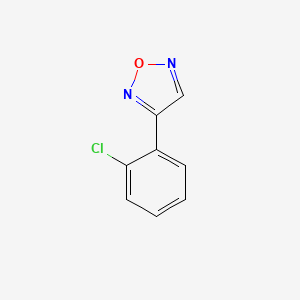
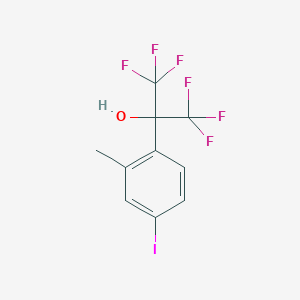
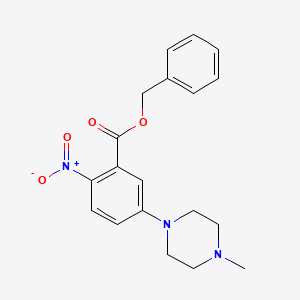
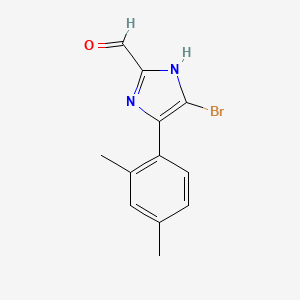
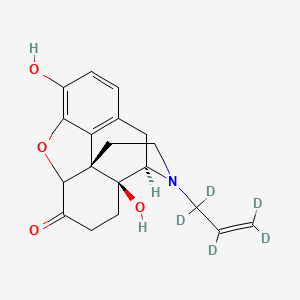
![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
